[4-(4-CHLOROPHENYL)PIPERAZINO](2,5-DICHLOROPHENYL)METHANONE
Overview
Description
4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 4-chlorophenylpiperazine with 2,5-dichlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE is explored for its potential therapeutic properties. It may exhibit activity against certain diseases and conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. It may be incorporated into polymers or other materials to enhance their performance.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE: This compound has a similar structure but features a pyridine ring instead of a benzene ring.
4-(4-CHLOROPHENYL)PIPERAZINO-2-PYRIDINYL]PHENYL)METHANONE: This compound includes a trifluoromethyl group, which can alter its chemical properties and biological activity.
Uniqueness
The uniqueness of 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE lies in its specific substitution pattern and the presence of both piperazine and chlorophenyl groups. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(2,5-dichlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O/c18-12-1-4-14(5-2-12)21-7-9-22(10-8-21)17(23)15-11-13(19)3-6-16(15)20/h1-6,11H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFWMSRFIDXYKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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